5-(4-chlorophenyl)-N-(2-furanylmethyl)-3-isoxazolecarboxamide
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Overview
Description
5-(4-chlorophenyl)-N-(2-furanylmethyl)-3-isoxazolecarboxamide is an aromatic amide and a heteroarene.
Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial Properties : A study by Akbari et al. (2008) described the synthesis of N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, a compound with a similar structure. This compound showed significant inhibition of bacterial and fungal growth, highlighting its antimicrobial potential (Akbari et al., 2008).
Herbicidal Activity : Research by Hamper et al. (1995) on 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides, which are structurally related to 5-(4-chlorophenyl)-N-(2-furanylmethyl)-3-isoxazolecarboxamide, revealed significant herbicidal activity against broadleaf and narrowleaf weeds in both greenhouse and field studies (Hamper et al., 1995).
Antiobesity Potential : A study on diaryl dihydropyrazole-3-carboxamides, similar in structure to the compound , showed significant body weight reduction in vivo, attributed to their CB1 antagonistic activity. This suggests potential applications in antiobesity treatments (Srivastava et al., 2007).
Antitumor Activities : Xin (2012) reported the synthesis of a compound with a similar structure, 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide, and its good antitumor activities, suggesting a potential application in cancer research (Xin, 2012).
Antiviral Activity : Chen et al. (2010) synthesized derivatives of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, demonstrating some anti-tobacco mosaic virus activity. This indicates a potential use in antiviral research (Chen et al., 2010).
Molecular Structure and Characterization
Crystal Structure Analysis : Guo et al. (2015) conducted a study on a compound containing the 4-chlorophenyl moiety, revealing insights into its molecular configuration and intermolecular hydrogen bonds through X-ray crystallography (Guo et al., 2015).
Comparison of Observed and Theoretical Structures : A study by Kerru et al. (2019) compared the crystal and molecular structure of a similar compound with theoretical models, providing valuable insights into the structure and potential applications of such compounds (Kerru et al., 2019).
properties
Molecular Formula |
C15H11ClN2O3 |
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Molecular Weight |
302.71 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C15H11ClN2O3/c16-11-5-3-10(4-6-11)14-8-13(18-21-14)15(19)17-9-12-2-1-7-20-12/h1-8H,9H2,(H,17,19) |
InChI Key |
WOGSIOPIATXPQR-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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